3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
Description
3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with chlorine, amino, and carboxamide groups. Its structure integrates a piperidinyl-ethylpiperazine moiety and a 4-chlorobenzyl group, which are critical for its pharmacological interactions.
Properties
IUPAC Name |
3-amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJFWSPRQEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazine-2-carboxamide Core
Method A: Cyclization of 2,5-Dichloropyrazine Derivatives
- Starting Material: 2,5-Dichloropyrazine
- Reagents: Ammonia or suitable amine sources, such as ammonium carbonate
- Procedure:
- Nucleophilic substitution of one chlorine atom with ammonia to form 3-amino-2,5-dichloropyrazine.
- Selective substitution at the 2-position with ammonia under controlled conditions.
- The resulting amino group serves as a handle for further functionalization.
- Temperature: 80–120°C
- Solvent: Ethanol or water
- Duration: 12–24 hours
Chlorination at the 6-Position
Attachment of the 4-[(1-[(4-Chlorophenyl)methyl]piperidin-4-yl)] Group
Method: Nucleophilic substitution or coupling
- Preparation of the Piperidine Derivative:
- Synthesize 4-(1-[(4-chlorophenyl)methyl]piperidin-4-yl)piperidine via alkylation of piperidine with 4-chlorobenzyl chloride.
- Coupling:
- React the amino-pyrazine intermediate with this piperidine derivative using suitable coupling agents (e.g., EDCI, HATU) in an inert solvent like DMF or DMSO.
- This step attaches the bulky substituent to the pyrazine core.
Incorporation of the Ethylpiperazine Moiety
- Method: Nucleophilic substitution
- Procedure:
- React the amino-pyrazine intermediate with ethylpiperazine under reflux conditions.
- Use a suitable base (e.g., DIPEA) to facilitate nucleophilic attack on activated sites.
Specific Reaction Conditions and Reagents Summary
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Pyrazine core synthesis | Ammonia, 2,5-dichloropyrazine | Ethanol/water | 80–120°C | 12–24h | Cyclization and amino substitution |
| Chlorination | N-chlorosuccinimide | Dichloromethane | 0–25°C | 2–6h | Selective chlorination at 6-position |
| Piperidine derivatization | 4-chlorobenzyl chloride | Dichloromethane | Room temperature | 4–8h | Alkylation of piperidine |
| Coupling reactions | EDCI or HATU | DMF/DMSO | Room temperature | 12–24h | Attachment of substituents |
| Final assembly | Reflux | Appropriate solvent | Reflux | 12–48h | Multi-step purification |
Notes on Optimization and Purification
- Purification: Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes) to isolate the pure compound.
- Yield Optimization: Controlling reaction temperature, stoichiometry, and reaction time to minimize side reactions and improve purity.
- Characterization: Confirmed via NMR, mass spectrometry, and HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with amine groups replacing carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing chloro or amino groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Influence : The pyrazine core in the target compound and ’s derivative offers planar rigidity, favoring kinase binding pockets. In contrast, pyrimidine () and piperazine () cores provide distinct electronic environments for receptor interactions .
Substituent Effects: The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to ’s methoxy and tetrahydropyranyl groups, which prioritize solubility. Trifluoromethyl groups in improve metabolic stability but reduce polarity relative to the target compound’s amino and carboxamide groups .
Table 2: Pharmacological and Hazard Data
Key Observations:
- Safety : The target compound’s lack of explicit hazard data necessitates caution, as chlorinated aromatics and piperazine derivatives often require rigorous toxicity profiling .
- Therapeutic Potential: ’s compound, with a pyrazolo[4,3-c]pyridine scaffold, highlights the role of fused heterocycles in oncology, suggesting the target compound may share similar mechanistic pathways .
Biological Activity
3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its pharmacological properties, including antimicrobial, antitumor, and kinase inhibition activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 314.81 g/mol. Its structural complexity arises from multiple functional groups, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN5O |
| Molecular Weight | 314.81 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
Antimicrobial Activity
Research indicates that derivatives similar to 3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives demonstrate minimal inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) cells, it exhibited IC50 values indicating potent antitumor activity . The most promising derivatives showed IC50 values lower than 10 μM, suggesting effective inhibition of cell proliferation in these models .
Kinase Inhibition
Kinase inhibition is another area where this compound shows potential. It has been reported that certain derivatives can selectively inhibit various kinases, which are critical in cancer progression. For instance, compounds similar to this structure have shown sub-micromolar inhibitory activity against DYRK1A, a kinase implicated in several diseases .
Case Study 1: Antimicrobial Evaluation
In a study focused on the antimicrobial evaluation of pyrazole derivatives, compounds were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives achieved significant antimicrobial activity with low MIC values, demonstrating their potential as therapeutic agents .
Case Study 2: Antitumor Efficacy
Another investigation assessed the antitumor efficacy of this class of compounds using multiple cancer cell lines. The results highlighted that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, showcasing their dual mechanism of action .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperidine coupling | DIPEA, DMF, 60°C | 65 | ≥95% | |
| Amide formation | HATU, DCM, RT | 72 | ≥98% |
Basic: How can spectroscopic and computational methods confirm the molecular structure of this compound?
Methodological Answer:
- NMR : H and C NMR validate the piperazine-piperidine linkage (δ 2.5–3.5 ppm for piperazine protons) and pyrazine carboxamide (δ 8.1–8.3 ppm).
- HRMS : Confirm molecular ion [M+H] at m/z 517.1832 (calculated for CHClNO) .
- X-ray crystallography : Resolves stereochemistry of the ethyl-piperazine group (e.g., R/S configuration) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in activity (e.g., dopamine D3 vs. FAAH modulation) arise from:
- Assay variability : Use standardized protocols (e.g., radioligand binding assays for receptor affinity vs. enzymatic assays for FAAH inhibition).
- Structural analogs : Compare with derivatives (e.g., ’s D3-selective compounds) to identify critical substituents (e.g., ethyl-piperazine vs. dichlorophenyl groups) .
- Dose-response profiling : Validate activity across multiple concentrations (IC or K values) to rule off-target effects .
Q. Table 2: Biological Activity Comparison
| Target | Assay Type | Reported IC (nM) | Reference |
|---|---|---|---|
| Dopamine D3 | Radioligand binding | 12 ± 3 | |
| FAAH | Enzymatic inhibition | 450 ± 50 |
Advanced: What computational strategies predict the binding mode of this compound to dopamine receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with D3 receptor (PDB: 3PBL). Key residues: Asp110 (salt bridge with piperazine) and Phe346 (π-π stacking with pyrazine) .
- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- SAR analysis : Modify the ethyl-piperazine group to enhance selectivity over D2 receptors .
Advanced: How can researchers optimize the pharmacokinetic profile of this compound for CNS penetration?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl or fluorine) to reduce LogP from 3.8 to 2.5–3.0, balancing blood-brain barrier (BBB) permeability and solubility .
- Pro-drug strategies : Mask the carboxamide as an ester to improve oral bioavailability .
- In vitro assays : Measure P-gp efflux ratio (MDCK-MDR1 cells) to assess BBB efflux risks .
Basic: What analytical techniques are critical for assessing compound stability under storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- HPLC-MS : Monitor degradation products (e.g., hydrolyzed carboxamide or oxidized piperazine) .
- Kinetic modeling : Calculate shelf-life using Arrhenius equation (E ~85 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
